![molecular formula C20H23N3O3S2 B2934064 4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683260-98-2](/img/structure/B2934064.png)
4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, also known as BMB, is a chemical compound that has been studied for its potential applications in scientific research. BMB is a sulfonamide derivative that contains a benzothiazole ring and a benzamide moiety, making it a unique compound with potential biological activity. In
Wissenschaftliche Forschungsanwendungen
Inhibition of Human Carbonic Anhydrases
4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide and similar compounds have been extensively studied for their inhibitory effects on human carbonic anhydrase isoforms. A study by Distinto et al. (2019) designed a library of related compounds to evaluate their selectivity and potency toward various human carbonic anhydrase isoforms, including I, II, IX, and XII. Most compounds preferentially inhibited isoforms II and XII, with both electronic and steric features of the aryl substituent playing a significant role in determining their biological activity (Distinto et al., 2019).
Anticancer Activity
The potential of derivatives of this compound as anticancer agents has also been explored. For instance, Yılmaz et al. (2015) synthesized derivatives of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide, which demonstrated significant proapoptotic activity on melanoma cell lines. The study highlighted one compound, in particular, showing promising anticancer activity with specific inhibitory effects on various human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Cytotoxic Evaluation
The cytotoxic activity of substituted sulfonamide Schiff bases, similar in structure to 4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, was investigated by Govindaraj et al. (2021). These compounds showed notable cytotoxic activity against human breast cancer cell lines, indicating their potential as chemotherapeutic agents (Govindaraj et al., 2021).
Enzyme Inhibition
Microwave-assisted synthesis of novel compounds, including derivatives of the compound , was studied by Ulus et al. (2016). These compounds were investigated as inhibitors of various human carbonic anhydrase isoforms, showing inhibition in the low micromolar and nanomolar range, indicating their potential in enzyme inhibition research (Ulus et al., 2016).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of similar sulfonamide derivatives have been explored by Bhusari et al. (2008). These compounds exhibited significant activity against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Bhusari et al., 2008).
Eigenschaften
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-5-14-22(2)28(25,26)16-12-10-15(11-13-16)19(24)21-20-23(3)17-8-6-7-9-18(17)27-20/h6-13H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUOHOXDDYAYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.